Cas no 906-83-2 (5α-Pregnan-3β-ol-20-one 3β-Acetate)

5α-Pregnan-3β-ol-20-one 3β-Acetate Chemical and Physical Properties
Names and Identifiers
-
- Pregnan-20-one,3-(acetyloxy)-, (3b,5a)-
- 5ALPHA-PREGNAN-3BETA-OL-20-ONE-3BETA-ACETATE CRYSTALLINE
- 5α-Pregnan-3β-ol-20-one 3β-Acetate
- Allopregnan-3.β.-ol-20-one acetate
- ALLOPREGNANOLONE ACETATE
- (3S,5S,10S,13S,17S)-17-acetyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- 3BETA-HYDROXY-5ALPHA-PREGNAN-20-ONE ACETATE
- 5ALPHA-PREGNAN-3BETA-OL-20-ONE 3-ACETATE
- 5ALPHA-PREGNAN-3BETA-OL-20-ONE 3BETA-ACETATE
- 5A-pregnan-3B-ol-20-one 3B-acetate
- allopregnan-3beta-ol-20-one 3beta-acetate
- EPIALLOPREGNANOLONE ACETATE
- D86925
- Pregnan-3-.beta.-acetoxy-20-one
- 5
- NSC18318
- 5-Pregnan-3-ol-20-one 3-acetate
- 3beta-Acetoxy-5alpha-pregnan-20-one
- SCHEMBL643029
- CHEBI:79918
- A-acetate
- [(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- NSC-18318
- Pregnan-20-one, 3-(acetyloxy)-, (3.beta.,5.alpha.)-
- Allopregnan-3.beta.-ol-20-one acetate
- A-Pregnan-3
- 5.alpha.-Pregnan-20-one, acetate
- WS-01470
- (3S,5S,8R,9S,10S,13S,14S,17S)-17-Acetyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- 20-OXO-5-BETA-PREGNAN-3-BETA-YL ACETATE
- Q27149082
- 906-83-2
- A-ol-20-one 3
- 5alpha-Pregnan-3beta-ol-20-one 3beta-acetate, >=98%
- 3.beta.-Acetoxy-5.alpha.-pregnan-20-one
- 5.alpha.-Pregnan-20-one, 3.beta.-hydroxy-, acetate
- 5.alpha.-Pregnan-3.beta.-ol-20-one, acetate
- 20-Oxopregnan-3-yl acetate #
-
- Inchi: InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1
- InChI Key: GFHOQCXDABGYAL-POBGKJHXSA-N
- SMILES: CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Computed Properties
- Exact Mass: 360.26600
- Monoisotopic Mass: 360.266
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 598
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.07
- Boiling Point: 443.7°Cat760mmHg
- Flash Point: 189.4°C
- Refractive Index: 1.521
- PSA: 43.37000
- LogP: 5.16600
5α-Pregnan-3β-ol-20-one 3β-Acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P711315-1g |
5α-Pregnan-3β-ol-20-one 3β-Acetate |
906-83-2 | 1g |
$ 165.00 | 2022-06-03 | ||
TRC | P711315-1000mg |
5α-Pregnan-3β-ol-20-one 3β-Acetate |
906-83-2 | 1g |
$ 201.00 | 2023-04-15 | ||
Chemenu | CM482090-100mg |
5α-Pregnan-3β-ol-20-one 3β-acetate |
906-83-2 | 95%+ | 100mg |
$289 | 2024-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S939334-250mg |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate |
906-83-2 | 95% | 250mg |
¥3,105.00 | 2022-10-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233497-5g |
5α-Pregnan-3β-ol-20-one 3β-acetate, |
906-83-2 | ≥98% | 5g |
¥1617.00 | 2023-09-05 | |
A2B Chem LLC | AD09943-500mg |
5α-Pregnan-3β-ol-20-one 3β-acetate |
906-83-2 | 500mg |
$225.00 | 2024-05-20 | ||
TRC | P711315-10g |
5α-Pregnan-3β-ol-20-one 3β-Acetate |
906-83-2 | 10g |
$ 689.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-233497-5 g |
5α-Pregnan-3β-ol-20-one 3β-acetate, |
906-83-2 | ≥98% | 5g |
¥1,617.00 | 2023-07-11 | |
TRC | P711315-100mg |
5α-Pregnan-3β-ol-20-one 3β-Acetate |
906-83-2 | 100mg |
$ 150.00 | 2023-04-15 | ||
eNovation Chemicals LLC | Y1054451-100mg |
5-Pregnan-3-ol-20-one 3-acetate |
906-83-2 | 95% | 100mg |
$400 | 2023-09-01 |
5α-Pregnan-3β-ol-20-one 3β-Acetate Related Literature
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 5α-Pregnan-3β-ol-20-one 3β-Acetate
5α-Pregnan-3β-ol-20-one 3β-Acetate: A Comprehensive Overview
The compound with CAS No. 906-83-2, commonly referred to as 5α-Pregnan-3β-ol-20-one 3β-Acetate, is a steroidal derivative that has garnered significant attention in the fields of pharmacology and endocrinology. This compound is a derivative of pregnanolone, a naturally occurring steroid hormone, and its acetate ester form makes it particularly interesting for research and therapeutic applications. Recent studies have highlighted its potential role in various biological processes, including neuroprotection, endocrine regulation, and skin health.
5α-Pregnan-3β-ol-20-one 3β-Acetate exhibits a unique chemical structure that contributes to its diverse pharmacological activities. The molecule consists of a pregnane skeleton with a hydroxyl group at the 3β position and an acetyl group attached to the same carbon. This structural arrangement influences its solubility, stability, and bioavailability, making it suitable for both in vitro and in vivo studies. Researchers have demonstrated that this compound can modulate neurosteroid signaling pathways, which are critical for maintaining cognitive function and emotional regulation.
Recent advancements in neuroscience have revealed that 5α-Pregnan-3β-ol-20-one 3β-Acetate plays a pivotal role in protecting neurons from oxidative stress and inflammation. Studies conducted on animal models have shown that this compound can enhance neurogenesis and improve cognitive performance in conditions such as Alzheimer's disease and traumatic brain injury. Its ability to regulate glutamate signaling and reduce excitotoxicity has further solidified its potential as a therapeutic agent for neurodegenerative disorders.
In the realm of endocrinology, 5α-Pregnan-3β-ol-20-one 3β-Acetate has been investigated for its role in hormone regulation. It has been found to influence the activity of steroid hormone receptors, particularly those involved in estrogen and progesterone signaling. This makes it a promising candidate for the development of hormone replacement therapies and treatments for conditions such as menopause and adrenal insufficiency.
Beyond its pharmacological applications, 5α-Pregnan-3β-ol-20-one 3β-Acetate has also found utility in the field of dermatology. Research indicates that this compound can enhance skin barrier function and reduce inflammation, making it a valuable ingredient in topical formulations for conditions such as eczema and psoriasis. Its ability to modulate lipid metabolism in skin cells has further highlighted its potential in anti-aging skincare products.
The synthesis of 5α-Pregnan-3β-ol-20-one 3β-Acetate involves a multi-step process that typically begins with the isolation of pregnenolone from natural sources or its chemical synthesis from cholesterol. The subsequent steps involve hydroxylation at the 3β position followed by acetylation to form the acetate ester. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound, reducing costs and minimizing waste.
Despite its promising applications, further research is needed to fully elucidate the mechanisms underlying the biological activities of 5α-Pregnan-3β-ol-20-one 3β-Acetate. Long-term studies are required to assess its safety profile, particularly in terms of potential side effects and interactions with other medications. Additionally, clinical trials are necessary to confirm its efficacy in human subjects before it can be widely adopted as a therapeutic agent.
In conclusion, 5α-Pregnan-3β-ol-20-one 3β-Acetate represents a versatile compound with significant potential across multiple therapeutic areas. Its unique chemical structure, combined with its ability to modulate key biological pathways, positions it as a valuable tool for researchers and clinicians alike. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the development of innovative treatments for a wide range of medical conditions.
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